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Gd(III)meso-Tetraphenylporphineacetate

Cat. No.: B13115966
M. Wt: 829.0 g/mol
InChI Key: PRBNOXUVXVFILD-UHFFFAOYSA-M
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Description

Overview of Lanthanide(III) Porphyrin Complexes in Coordination Chemistry

Lanthanide(III) porphyrin complexes represent a distinct class of coordination compounds, characterized by the interaction of f-block elements with tetrapyrrolic macrocycles. rsc.org Porphyrins are highly stable, aromatic macrocycles that can act as tetradentate ligands, coordinating with a wide variety of metal ions through their four central nitrogen atoms. researchgate.netucj.org.ua The synthesis of these complexes often involves the reaction of a free-base porphyrin, such as tetraphenylporphyrin (B126558) (H₂TPP), with a lanthanide salt, frequently using ancillary ligands like β-diketonates (e.g., acetylacetonate) to facilitate complexation. rsc.org

These complexes have garnered increasing interest due to their potential applications as electroactive materials, catalysts for organic reactions, and as probes in nuclear magnetic resonance (NMR). researchgate.net Their unique photophysical properties, including luminescence, have also been extensively studied. researchgate.netucj.org.ua The large and flexible coordination numbers of lanthanide ions allow for the formation of unusual and complex structures, including polynuclear assemblies. rsc.org

Specific Focus on Gadolinium(III) in Tetrapyrrole Macrocycles

Gadolinium(III) holds a special position within the lanthanide series for its application in coordination chemistry, primarily due to its electronic configuration. With a half-filled f-shell (f⁷), Gd(III) has a symmetric S-state (⁸S₇/₂) ground state, which results in a long electronic relaxation time. This property is particularly crucial for applications in magnetic resonance imaging (MRI). nih.gov

Fundamental Coordination Principles of f-Block Elements with Porphyrin Ligands

The coordination chemistry of f-block elements with porphyrin ligands is governed by several key principles, largely dictated by the characteristics of the lanthanide ions themselves.

Ionic Radius and Lanthanide Contraction : Lanthanide(III) ions possess large ionic radii. researchgate.net This size prevents them from fitting perfectly into the cavity of the porphyrin ring, which is better suited for smaller d-block metal ions. nih.gov Consequently, the lanthanide ion is typically displaced from the N₄ plane of the porphyrin, forming what is known as a "sitting-atop" (SAT) or "out-of-plane" (OOP) complex. researchgate.netmdpi.comnih.gov As one moves across the lanthanide series from lanthanum to lutetium, the ionic radius decreases—a phenomenon known as the lanthanide contraction. nih.govwikipedia.org This contraction can subtly influence the structural and electronic properties of the resulting porphyrin complexes. nih.gov

Coordination Number and Geometry : Lanthanides are known for their high and variable coordination numbers, typically ranging from 6 to 12. In monoporphyrinate complexes, the porphyrin ligand provides four coordination sites. Additional coordination sites are occupied by ancillary ligands (like acetate (B1210297) or acetylacetonate) and/or solvent molecules. rsc.orgresearchgate.net For a coordination number of eight, a square antiprism geometry is common. youtube.com

Bonding Nature : The interaction between the hard Lewis acid lanthanide(III) ion and the nitrogen atoms of the porphyrin is predominantly ionic in nature. researchgate.net However, there is growing evidence suggesting a minor but significant covalent contribution to the metal-ligand bond, potentially involving the lanthanide 4f and 5d orbitals. researchgate.netnih.gov This partial covalency can contribute to the stability of the complex. researchgate.net The presence of hard-base ancillary ligands, such as the bidentate acetate ion, can promote the coordination of the porphyrin. nih.gov

Research Significance of Gd(III)meso-Tetraphenylporphineacetate Systems

This compound and related systems are significant for their potential as multifunctional molecular agents, particularly in the biomedical field. frontierspecialtychemicals.com The unique combination of a Gd(III) center and a porphyrin macrocycle gives rise to properties that are valuable for both diagnostics and therapeutics.

The primary area of research significance is in the development of "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule. nih.gov

Magnetic Resonance Imaging (MRI) : The gadolinium(III) ion serves as an effective MRI contrast agent. Its paramagnetic nature enhances the relaxation rate of surrounding water protons, leading to brighter signals in T1-weighted images. The efficiency of a contrast agent is quantified by its relaxivity (r₁). nih.gov Gd(III) porphyrin complexes, particularly those designed to be rigid and water-soluble, have shown remarkably high relaxivity values, making them promising candidates for next-generation MRI contrast agents. nih.gov

Photodynamic Therapy (PDT) : The porphyrin component can act as a photosensitizer. nih.gov Upon irradiation with light of a specific wavelength, the porphyrin can generate reactive oxygen species, such as singlet oxygen, which are cytotoxic and can be used to destroy cancer cells. rsc.orgnih.gov

The acetate ligand in this compound plays a role in stabilizing the complex and modulating its physicochemical properties. nih.gov Research into these systems aims to optimize their stability, water solubility, relaxivity, and photosensitizing efficiency for clinical applications. nih.govresearchgate.netresearchgate.net The unique photophysical and luminescent properties of these compounds are also of fundamental scientific interest. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H31GdN4O2 B13115966 Gd(III)meso-Tetraphenylporphineacetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C46H31GdN4O2

Molecular Weight

829.0 g/mol

IUPAC Name

gadolinium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;acetate

InChI

InChI=1S/C44H28N4.C2H4O2.Gd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+3/p-1

InChI Key

PRBNOXUVXVFILD-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Gd+3]

Origin of Product

United States

Structural Characterization and Elucidation

Spectroscopic Techniques for Molecular Confirmation

Spectroscopy is a cornerstone in the characterization of metalloporphyrins, offering a non-destructive means to probe their electronic and vibrational properties. Various spectroscopic methods are employed to confirm the successful synthesis and purity of Gd(III)meso-Tetraphenylporphineacetate.

Infrared Spectroscopy (IR-FT) Analysis

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in verifying the formation of metalloporphyrin complexes by monitoring key vibrational modes. The insertion of a gadolinium ion into the porphyrin core induces noticeable changes in the IR spectrum.

A primary indicator of successful metalation is the disappearance of the N-H stretching vibration, typically observed around 3300-3370 cm⁻¹ in the free-base porphyrin. nih.govisuct.ru Concurrently, the N-H bending frequency, usually found near 960 cm⁻¹, also vanishes upon the formation of the Gd-N bonds. nih.gov The appearance of new bands, often around 1000 cm⁻¹, can be attributed to the Fe-N bond vibrations in iron porphyrins, and similar Gd-N vibrations are expected, confirming the coordination of the gadolinium ion within the porphyrin ring. nih.gov

Oxidation of the porphyrin ligand to a π-cation radical, a process that can be studied via in-situ spectroelectrochemistry, results in the emergence of new characteristic bands near 1420, 1290, and 1230 cm⁻¹. rsc.org These spectral changes provide a clear distinction between ligand-centered and metal-centered redox processes. rsc.org

Table 1: Key Infrared Spectral Changes Upon Metalation of Tetraphenylporphyrin (B126558)

Vibrational Mode Free-Base Porphyrin (cm⁻¹) Gd(III) Porphyrin Complex (cm⁻¹) Reference
N-H Stretch ~3300 - 3370 Absent nih.govisuct.ru
N-H Bend ~960 Absent nih.gov
Gd-N Vibration Not Applicable ~1000 (inferred from Fe-N) nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. However, the paramagnetic nature of the Gd(III) ion, with its seven unpaired f-electrons, introduces significant challenges for traditional NMR analysis due to extensive line broadening and large paramagnetic shifts. nih.gov Despite these difficulties, NMR techniques, particularly when applied to analogous diamagnetic or less paramagnetic lanthanide complexes, provide invaluable structural information.

In ¹H NMR spectra of porphyrins, the ring current effect of the macrocycle leads to a characteristic spread of proton resonances. Protons on the periphery of the porphyrin ring are shifted downfield (to higher ppm values), while the inner N-H protons of free-base porphyrins are shifted significantly upfield to negative ppm values. nih.gov

Due to the paramagnetic nature of Gd(III), direct high-resolution ¹H NMR of this compound is often impractical. However, proton nuclear magnetic relaxation dispersion (NMRD) profiles are crucial for characterizing the relaxivity of these complexes, which is a measure of their effectiveness as MRI contrast agents. nih.govacs.orgresearchgate.net These studies measure the relaxation rates of water protons in the presence of the gadolinium complex over a wide range of magnetic field strengths. acs.org The shape of the NMRD profile can provide insights into the rotational correlation time of the molecule, which is influenced by factors such as aggregation. nih.govresearchgate.net For instance, a bump in the NMRD profile at a specific frequency can indicate slower rotational motion than expected for a small molecule, suggesting aggregation in solution. nih.gov

Similar to ¹H NMR, the paramagnetic effect of Gd(III) significantly broadens the signals in ¹³C NMR spectra, making detailed structural analysis difficult. However, in related diamagnetic metalloporphyrin complexes, ¹³C NMR provides detailed information about the carbon skeleton. rsc.org For paramagnetic complexes, the focus often shifts to solid-state NMR or the study of analogous complexes with NMR-active but less paramagnetic metals to infer structural details. rsc.orgnih.gov

While not directly applicable to this compound, ³¹P NMR is a critical technique for characterizing gadolinium porphyrin complexes that have been functionalized with phosphorus-containing groups, such as phosphonates. ox.ac.uknih.gov The interaction of a paramagnetic gadolinium center can cause significant enhancement of the ³¹P nuclear magnetic resonance relaxation rates of nearby phosphate (B84403) species. ox.ac.uknih.gov This technique can be used to study the binding of these complexes to biologically relevant phosphate-containing molecules. nih.gov The observed relaxation enhancement is predominantly due to the inner-sphere contribution, indicating direct interaction between the gadolinium ion and the phosphate group. nih.gov

X-ray Diffraction Analysis of Gd(III) Porphyrinate Complexes

Due to its relatively large ionic radius, the Gd(III) ion typically does not fit perfectly into the plane of the porphyrin ring. Instead, it adopts a "sitting-atop" conformation, where the gadolinium ion is displaced from the mean plane of the four coordinating nitrogen atoms of the porphyrin core. acs.org This results in a pyramidalized coordination geometry. acs.org The coordination sphere of the gadolinium is often completed by axial ligands, such as acetate (B1210297), water, or other solvent molecules, leading to high coordination numbers, typically eight or nine. stanford.edumdpi.com

For instance, in a binuclear Gd(III) complex, each Gd(III) ion can be nine-coordinate, bonding to nitrogen atoms from a co-ligand and multiple oxygen atoms from bridging and bidentate ligands. mdpi.com The structural data obtained from X-ray diffraction are crucial for understanding the stability and reactivity of these complexes. polyu.edu.hk

Single Crystal X-ray Structure Determination

The definitive method for elucidating the solid-state structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecular geometry.

However, obtaining single crystals of sufficient quality for X-ray diffraction analysis can be challenging for certain coordination complexes, including lanthanide porphyrins. To date, numerous attempts to grow single crystals of closely related gadolinium(III) tetraphenylporphyrin complexes suitable for X-ray analysis have been unsuccessful. acs.orgnih.gov Consequently, detailed crystallographic data such as unit cell dimensions, space group, and precise atomic positions for this compound are not available in the current scientific literature. In the absence of single-crystal X-ray data, researchers often turn to other techniques, such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy and molecular modeling, to gain insights into the local coordination environment of the metal ion. acs.orgnih.govresearchgate.net

Coordination Geometry and Metal Ion Position

The coordination geometry of this compound is dictated by the interaction between the large gadolinium(III) ion and the tetraphenylporphyrin and acetate ligands. The Gd(III) ion is coordinated to the four nitrogen atoms of the porphyrin macrocycle. Due to the large ionic radius of Gd(III), it is typically displaced from the mean plane of the four coordinating nitrogen atoms (the N4 plane). This out-of-plane displacement is a common feature in lanthanide porphyrin complexes.

The "sitting-atop" conformation, where the metal ion is significantly displaced from the porphyrin plane and interacts with the π-system of the macrocycle without strong coordination to the nitrogen atoms, is less likely for this type of complex where a stable bond between the lanthanide and the porphyrin is formed.

Table 1: Expected Structural Parameters for this compound based on Analogous Compounds
ParameterExpected Value/DescriptionMethod of Determination
Gd-N bond distance~2.48 ÅEXAFS (on analogous compounds)
Gd Out-of-Plane DisplacementSignificant, due to large ionic radius of Gd(III)Inferred from related structures
Coordination NumberTypically 8 or 9Inferred from related structures
Coordination GeometryDistorted square antiprism or capped square antiprismInferred from related structures

Mass Spectrometry for Molecular Weight and Composition Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of coordination complexes like this compound.

In a typical ESI-MS experiment, a solution of the complex is introduced into the mass spectrometer, where it is ionized. For this compound, one would expect to observe a prominent molecular ion peak corresponding to the intact complex. The isotopic pattern of this peak would be characteristic of the presence of gadolinium, which has a unique distribution of stable isotopes. This isotopic signature provides definitive evidence for the incorporation of the gadolinium ion into the porphyrin macrocycle. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula of the complex.

Table 2: Expected ESI-MS Data for this compound
Expected IonDescription
[Gd(TPP)(OAc)]+ or [Gd(TPP)]+The molecular ion or a fragment corresponding to the loss of the acetate ligand.
Characteristic Isotopic PatternThe observed isotopic distribution of the molecular ion peak would match the theoretical pattern for a gadolinium-containing compound.

Thermogravimetric Analysis (TGA-DTA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition profile of a material. In TGA, the mass of a sample is monitored as a function of temperature, while DTA measures the temperature difference between a sample and a reference material.

A TGA-DTA analysis of this compound would provide information on its decomposition temperature and the nature of the decomposition process (i.e., whether it is endothermic or exothermic). Typically, lanthanide porphyrin complexes exhibit high thermal stability. researchgate.net The TGA curve would likely show an initial mass loss at lower temperatures corresponding to the loss of any coordinated or lattice solvent molecules. At higher temperatures, a significant mass loss would occur, corresponding to the decomposition of the porphyrin macrocycle and the acetate ligand. The final residual mass would correspond to the formation of a stable gadolinium oxide. The DTA curve would show endothermic or exothermic peaks corresponding to these thermal events.

Table 3: Expected TGA-DTA Events for this compound
Temperature RangeExpected EventTechnique
< 200 °CLoss of solvent moleculesTGA
> 400 °CDecomposition of the organic ligands (porphyrin and acetate)TGA/DTA
High Temperature ResidueFormation of Gadolinium OxideTGA

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the weight percentage of carbon, hydrogen, and nitrogen in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound.

For this compound, the experimentally determined weight percentages of C, H, and N would be compared to the calculated values based on its molecular formula (C46H31GdN4O2). A close agreement between the found and calculated values provides strong evidence for the purity and correct stoichiometry of the complex.

Table 4: Theoretical Elemental Analysis Data for this compound (C46H31GdN4O2)
ElementTheoretical Weight %
Carbon (C)66.65%
Hydrogen (H)3.77%
Nitrogen (N)6.76%

Spectroscopic Investigations

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectra of metalloporphyrins are characterized by two main features in the ultraviolet-visible region: the intense Soret band (or B-band) and the weaker Q-bands. These arise from π-π* electronic transitions within the highly conjugated porphyrin macrocycle.

The absorption spectra of Gd(III) porphyrinates typically exhibit a strong Soret band in the range of 400–430 nm. For instance, a Gd(III) porphyrin complex, Gd-TDAP, showed a Soret absorption band at 440 nm. nih.gov This intense absorption is a hallmark of the porphyrin macrocycle.

In addition to the Soret band, Gd(III) porphyrins display weaker Q-bands in the region of 500–630 nm. researchgate.net A key characteristic of metalation is the change in the number of Q-bands. While free-base porphyrins typically show four Q-bands, the incorporation of a metal ion like Gd(III) increases the molecular symmetry. This increased symmetry, from D₂h in the free base to C₄v in the Gd(III) complex, results in a reduction of the Q-bands to two. researchgate.netresearchgate.net For example, upon complexation of a porphyrin ligand with Gd(III), the four Q-bands of the free ligand at 516, 553, 584, and 647 nm changed to three bands for the Gd-1 complex at 517, 556, and 588 nm, and to two bands for the Gd-2 complex at 525 and 561 nm. nih.gov Similarly, Gd-TDAP exhibited Q-bands at 562 and 606 nm. nih.gov

Table 1: UV-Vis Absorption Data for Selected Gd(III) Porphyrinates

CompoundSoret Band (λmax, nm)Q-Bands (λmax, nm)Reference
Gd-TDAP440562, 606 nih.gov
Gd-1429517, 556, 588 nih.gov
Gd-2436525, 561 nih.gov
Gd-HMME~416 (red-shifted by 11 nm from free base)514-558, 558-591 researchgate.net

The insertion of the Gd(III) ion into the porphyrin core significantly alters the electronic absorption spectrum. researchgate.net Metalation can lead to either a hypsochromic (blue) or a bathochromic (red) shift of the absorption bands. A hypsochromic shift of approximately 10–25 nm in the porphyrin absorption has been observed upon metalation. nih.gov Conversely, a red shift in the Soret band is also commonly reported. For example, the Soret band of Gd-HMME showed a redshift of about 11 nm compared to the free-base hematoporphyrin monomethyl ether, which is attributed to the out-of-plane molecular structure of the complex. researchgate.net Similarly, the formation of water-soluble Gd(III)-porphyrin complexes resulted in a red shift of the Soret bands from 419 to 429 nm and from 425 to 436 nm. nih.gov

Substituents on the periphery of the porphyrin ring also play a crucial role in modulating the electronic properties and, consequently, the absorption spectra. The nature and position of these substituents can alter the energy levels of the molecular orbitals, leading to shifts in the absorption bands. researchgate.netnih.gov For instance, the presence of electron-donating groups can cause a red shift in the Soret band. researchgate.net The variation of meso-substituents from anionic to cationic on a manganese(III) porphyrin, a related metalloporphyrin, was shown to have a small but noticeable effect on the absorption spectrum. researchgate.net While specific data for Gd(III)meso-Tetraphenylporphineacetate was not detailed in the provided sources, the general principles of substituent effects on metalloporphyrin spectra are well-established.

Luminescence Spectroscopy

Gd(III) porphyrins exhibit interesting luminescence properties, including both fluorescence and phosphorescence, which are influenced by the central metal ion.

Gd(III) porphyrin complexes display molecular π-π fluorescence, which arises from the radiative decay from the first excited singlet state (S₁) to the ground state (S₀). researchgate.netresearchgate.net This emission is typically observed in the red region of the spectrum. For example, Gd(III) porphyrins have been reported to have fluorescence maxima in the range of 570-630 nm. researchgate.net However, the fluorescence of Gd(III) complexes is often largely quenched. instras.com This is due to the "heavy-atom effect" of the gadolinium ion, which promotes intersystem crossing from the singlet excited state to the triplet state. Consequently, the fluorescence quantum yields for Gd(III) porphyrins are generally low, often on the order of 0.1%. researchgate.net For instance, the fluorescence quantum yield for Gd-TBP was reported to be 1.3 x 10⁻³. researchgate.net An important characteristic of this S₁ → S₀ fluorescence is its general independence from both oxygen concentration and temperature. researchgate.net

A significant feature of Gd(III) porphyrins is their ability to exhibit phosphorescence, a radiative transition from the lowest triplet state (T₁) to the ground state (S₀). The heavy-atom and paramagnetic nature of the Gd³⁺ ion induces strong singlet-triplet mixing, which facilitates the population of the triplet state and enhances phosphorescence. instras.com This effect allows for the observation of room-temperature phosphorescence (RTP) in many Gd(III) complexes. acs.org

The phosphorescence of Gd(III) porphyrins typically occurs in the near-infrared (NIR) region, with emission maxima reported in the range of 700-810 nm. researchgate.net For example, Gd-HMME displays phosphorescence emission centered at 712 and 790 nm. acs.org The lowest excited state of the Gd(III) ion (⁶P₇/₂) is at a very high energy level (~32,000 cm⁻¹), well above the T₁ state of the porphyrin ligand (12,200–14,100 cm⁻¹). This prevents energy transfer from the porphyrin triplet state to the metal ion, thus allowing for the observation of ligand-based phosphorescence. researchgate.net

The luminescence quantum yield (Φ) is a measure of the efficiency of the emission process. For Gd(III) porphyrins, both fluorescence (Φ_F) and phosphorescence (Φ_P) quantum yields have been determined. As mentioned, the fluorescence quantum yields are typically low. In contrast, the phosphorescence quantum yields can be significantly higher, although they are highly sensitive to quenching by molecular oxygen.

For example, the phosphorescence quantum yield of Gd-TPP at room temperature was reported to be only 10⁻³. acs.org However, for other complexes like Gd-TBP, the phosphorescence quantum yield was found to be 5.6 x 10⁻² at -196 °C. researchgate.net In a study on Gd-HMME, the phosphorescence quantum yield was initially 1.4%, but it was enhanced twenty-fold to 28% upon the addition of free Gd³⁺ ions, which was attributed to an increase in the S₀ to T₁ transition probability and a decrease in non-radiative decay processes. acs.orgfao.org

Table 2: Luminescence Data for Selected Gd(III) Porphyrins

CompoundEmission TypeEmission Maxima (nm)Quantum Yield (Φ)ConditionReference
Gd-TBPFluorescence-1.3 x 10⁻³-196 °C researchgate.net
Gd-TBPPhosphorescence-5.6 x 10⁻²-196 °C researchgate.net
Gd-TPPPhosphorescence-1.0 x 10⁻³Room Temp. acs.org
Gd-HMMEPhosphorescence712, 7900.014Room Temp. acs.org
Gd-HMME + free Gd³⁺Phosphorescence7120.28Room Temp. acs.orgfao.org

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is a powerful tool to investigate the dynamics of excited states in molecules. For this compound, this technique provides insights into the lifetimes and decay pathways of its singlet and triplet excited states. The presence of the paramagnetic Gd(III) ion significantly influences these dynamics.

The singlet excited states of porphyrins, such as the S1 (Q band) and S2 (Soret band) states, are typically short-lived. In the case of this compound, the heavy gadolinium atom is expected to significantly shorten the singlet excited state lifetimes due to the heavy-atom effect, which promotes rapid intersystem crossing to the triplet manifold.

In contrast to the short-lived singlet states, the triplet excited states of metalloporphyrins generally have much longer lifetimes, often in the microsecond to millisecond range. This is because the transition from the lowest triplet state (T1) to the singlet ground state (S0) is spin-forbidden.

For a compound closely related to the subject of this article, a water-soluble tetraphenylporphyrin-Gd(III) complex, time-resolved spectroscopy has been employed to measure the lifetime of the photoexcited triplet state. These measurements revealed a triplet state lifetime of 5.1 µs acs.org. The presence of the Gd(III) ion, while promoting the formation of the triplet state, also provides a pathway for its non-radiative decay, which can influence its lifetime compared to porphyrins with lighter, diamagnetic metals.

Excited StateTypical Lifetime RangeReference Compound
Singlet (S2)< 100 fsZnTPP
Singlet (S1)fs - psGeneral Porphyrins
Triplet (T1)5.1 µsTNPP-Gd(III)

X-ray Absorption Spectroscopy (XAS) for Local Environment Analysis

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element in a compound. For this compound, XAS at the Gd L3-edge can be used to probe the coordination environment of the central gadolinium ion. This includes determining the number and type of coordinating atoms, as well as their distances from the Gd(III) ion.

A detailed structural analysis has been performed on the closely related compound, Gadolinium(III) meso-tetraphenylporphyrin acetylacetonate, Gd(tpp)(acac), using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy researchgate.net. The analysis of the Gd L3-edge EXAFS data revealed the coordination environment of the Gd(III) ion.

The key findings from the EXAFS analysis are summarized in the table below. The Gd(III) ion is coordinated to the four nitrogen atoms of the porphyrin macrocycle. Additionally, it is coordinated to oxygen atoms from the acetate (B1210297) (or acetylacetonate in the reference compound) ligand and potentially a water molecule.

InteractionCoordination Number (N)Distance (R) in Å
Gd-N (porphyrin)42.48
Gd-O (acetate/water)3-42.38

The X-ray Absorption Near Edge Structure (XANES) part of the spectrum provides information on the oxidation state of the absorbing atom. The Gd L3-edge XANES spectrum for Gd(tpp)(acac) is consistent with a +3 oxidation state for the gadolinium ion researchgate.net.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. The Gd(III) ion has a half-filled 4f shell (f7), resulting in a high-spin ground state (8S7/2) with seven unpaired electrons, making it highly suitable for ESR studies.

The ESR spectrum of Gd(III) complexes is typically broad due to a large zero-field splitting (ZFS) that lifts the degeneracy of the spin sublevels even in the absence of an external magnetic field researchgate.net. This broadening can make the interpretation of conventional continuous-wave ESR spectra challenging.

However, advanced ESR techniques, such as time-resolved EPR (trEPR), can provide more detailed information. A trEPR study on a porphyrin covalently linked to a Gd(III) complex (TNPP-pP-GdIII(PymiMTA)) provided the zero-field splitting parameters for the photoexcited triplet state of the porphyrin in the presence of the Gd(III) ion researchgate.net. While these parameters describe the porphyrin triplet state, they are influenced by the nearby paramagnetic Gd(III) center.

ParameterValue
D1227 MHz
E-172 MHz

Furthermore, ESR spectroscopy can be used as an indirect method to study the photophysical properties of Gd(III) porphyrins. For instance, ESR spin-trapping techniques have been used to detect the generation of singlet oxygen (1O2) upon photoexcitation of water-soluble Gd(III)-porphyrin complexes nih.govresearchgate.net. The formation of singlet oxygen occurs via energy transfer from the long-lived triplet excited state of the porphyrin to ground-state molecular oxygen (3O2). The detection of singlet oxygen is therefore an indirect confirmation of the efficient population of the triplet state in these complexes. The ESR signal of a spin-trap adduct, such as 4-oxo-TEMPO, is monitored to quantify the singlet oxygen produced nih.govresearchgate.net.

Electronic Structure and Coordination Environment Analysis

Nature of Metal-Ligand Interactions in Gd(III) Porphyrinates

The interaction between the gadolinium(III) ion and the porphyrin ligand is fundamentally different from that observed with smaller transition metal ions. Porphyrins, with their four pyrrole (B145914) nitrogen atoms, typically coordinate with metal ions within the equatorial plane. researchgate.net However, the interaction in Gd(III) porphyrinates is largely ionic, arising from the attraction between the positively charged Gd(III) cation and the negatively charged non-bonding electrons of the ligand. wikipedia.org

Table 1: Comparison of Metal-Porphyrin Coordination

Feature Gd(III) Ion Smaller Transition Metal Ions (e.g., Fe(III), Ni(II))
Ionic Radius Relatively Large Smaller
Position Relative to Porphyrin Plane Displaced ("Sitting-atop") nih.govresearchgate.net In-plane nih.gov
Coordination Geometry Pyramidalized nih.gov Planar or near-planar
Complex Stability Often lower due to steric strain nih.gov Generally higher, forming inert complexes
Primary Interaction Type Ionic wikipedia.org Covalent and Ionic

Influence of Gadolinium(III) Ionic Radius on Porphyrin Macrocycle Conformation

The considerable size of the gadolinium(III) ion is a primary determinant of the three-dimensional structure of the porphyrin macrocycle. A perfect fit of a metal ion into the porphyrin's central N4 cavity leads to a planar conformation. However, the large Gd(III) ion induces significant out-of-plane distortions in the otherwise relatively planar porphyrin skeleton. nih.gov

Ligand Field Effects and Crystal Field Splitting in Gd(III) Complexes

Crystal Field Theory (CFT) describes how the electrostatic field of surrounding ligands removes the degeneracy of a central metal ion's orbitals. wikipedia.orglibretexts.org In transition metal complexes with d-orbitals, this effect is pronounced, leading to significant energy splitting (Δ) that dictates the complex's color, magnetic properties, and reactivity. uni-siegen.deyoutube.com

However, for lanthanide ions such as Gadolinium(III), the situation is markedly different. The 4f orbitals of Gd(III) are shielded from the ligand environment by the filled 5s and 5p orbitals. rsc.org Consequently, the interaction between the f-orbitals and the ligand field is very weak. rsc.org The Gd(III) ion has a [Xe]4f⁷ electronic configuration, resulting in a half-filled f-shell. Its ground state is an orbitally non-degenerate ⁸S₇/₂ state. Because the ground state has no orbital angular momentum, it does not experience first-order splitting by the crystal field. Any splitting that does occur is very small, arising from higher-order effects, and is much less significant than the spin-orbit coupling. Therefore, the pronounced ligand field effects and large crystal field splitting seen in d-block metal complexes are not a defining feature of Gd(III) chemistry. rsc.org

Metal-to-Ligand Charge Transfer (MLCT) States

Charge transfer transitions are a class of electronic excitations where an electron moves between a metal-centered orbital and a ligand-centered orbital. libretexts.org Metal-to-Ligand Charge Transfer (MLCT) specifically involves the excitation of an electron from a metal orbital to an empty ligand orbital. libretexts.orgnih.gov These transitions are most common in complexes where the metal is in a low oxidation state (electron-rich) and the ligand has low-lying π-acceptor orbitals. libretexts.org

In the case of Gd(III)meso-Tetraphenylporphineacetate, MLCT transitions are not expected to be a significant feature of its electronic spectrum. The Gd(III) ion is in a high +3 oxidation state, making it electron-poor and energetically unfavorable to donate an electron. Furthermore, its 4f orbitals are low in energy and contracted. The dominant electronic transitions observed in the UV-visible absorption spectrum of metalloporphyrins are typically intense π→π* transitions localized within the porphyrin macrocycle's conjugated system. acs.org These give rise to the characteristic Soret band (around 400-450 nm) and the weaker Q-bands at higher wavelengths. mdpi.com While Ligand-to-Metal Charge Transfer (LMCT) states are more plausible for high-oxidation-state metals, the primary photo-physics of Gd(III) porphyrins is governed by these intraligand π→π* states. acs.orgnih.gov

Table 2: Plausibility of Electronic Transitions in Gd(III) Porphyrins

Transition Type Description Plausibility in Gd(III) Porphyrins Rationale
Intraligand (π→π*) Excitation of an electron between orbitals of the porphyrin ring. acs.org High The highly conjugated porphyrin macrocycle gives rise to intense Soret and Q bands. mdpi.com
MLCT Excitation of an electron from a metal orbital to a ligand orbital. libretexts.org Very Low Gd(III) is in a high oxidation state (+3) and is not electron-rich. libretexts.org
LMCT Excitation of an electron from a ligand orbital to a metal orbital. libretexts.org Low to Moderate More likely than MLCT due to the high oxidation state of Gd(III), but typically overshadowed by intense π→π* transitions.
d-d / f-f Transitions Excitation of an electron between metal orbitals. Very Low (f-f) f-f transitions are orbitally forbidden and thus have very low intensity.

Spectroscopic Probes of Electronic Distribution within the Porphyrin Macrocycle

Several spectroscopic techniques are invaluable for probing the electronic structure and electron distribution within the porphyrin macrocycle of complexes like this compound.

UV-Visible Absorption Spectroscopy : Due to their highly conjugated aromatic system, porphyrins exhibit strong light absorption. nih.gov The electronic spectrum is dominated by an intense peak in the 400-450 nm region, known as the Soret band, and several weaker absorptions at longer wavelengths (500-700 nm) called Q-bands. mdpi.comnih.gov The position and intensity of these bands are sensitive to the central metal ion, axial ligands, and peripheral substituents, all of which alter the electron density distribution in the macrocycle. aip.org

Fluorescence Spectroscopy : Many porphyrins and metalloporphyrins exhibit fluorescence, a radiative relaxation process from excited electronic states. nih.gov The fluorescence properties, such as quantum yield and lifetime, are highly dependent on the electronic perturbations induced by the central metal and substituents. Electron-donating groups tend to increase fluorescence, while electron-withdrawing groups can quench it. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for analyzing molecular structure and electronic properties in solution. researchgate.net The porphyrin macrocycle sustains a significant ring current when placed in a magnetic field, which strongly influences the chemical shifts of nearby protons. nih.gov This "ring current effect" makes NMR a very sensitive probe for detecting interactions and changes in the electronic environment. nih.gov For paramagnetic complexes like those containing Gd(III), the large magnetic moment of the metal ion induces significant shifts and broadening of NMR signals, providing detailed information about the spin state and the geometry of the complex. researchgate.net

Table 3: Spectroscopic Techniques for Porphyrin Analysis

Technique Information Provided Reference
UV-Visible Spectroscopy Probes π→π* electronic transitions (Soret and Q-bands); sensitive to metalation and substitution. nih.govaip.org
Fluorescence Spectroscopy Measures radiative decay from excited states; sensitive to electronic perturbations. mdpi.comnih.gov
NMR Spectroscopy Reveals structural details via chemical shifts and coupling constants; ring current effect probes electronic environment; paramagnetic effects provide insight into metal-ligand interactions. nih.govresearchgate.net

Photophysical and Photochemical Behavior

Photoinduced Processes in Gd(III)meso-Tetraphenylporphineacetate Analogues

Upon absorption of light, Gd(III) porphyrin complexes can undergo various photoinduced processes, including photobleaching and photoreactions that can lead to their degradation.

Photobleaching, the irreversible fading of a chromophore, is a critical factor in applications involving prolonged light exposure. For a pentaazadentate porphyrin-like gadolinium(III) complex, the stability upon exposure to ambient light was found to be pH-dependent. The acidic solution of this complex is relatively stable, whereas the basic solution undergoes significant photobleaching, becoming colorless in approximately three hours. researchgate.netrsc.org Irradiation of the Soret band in basic solutions leads to faster photobleaching compared to irradiation of the Q-like band, indicating that the higher energy excited state is more susceptible to degradative pathways. researchgate.netrsc.org The mechanism of photobleaching often involves photooxidation by molecular oxygen or reactive oxygen species (ROS), leading to the destruction of the porphyrin macrocycle. nih.gov

The degradation of porphyrin-based photosensitizers typically involves photooxidation. nih.gov This can be initiated by molecular oxygen or oxygen intermediates, leading to the formation of hydroxyaldehyde and formyl products or resulting in the opening of the porphyrin ring. nih.gov The specific degradation pathway and the resulting products are influenced by the microenvironment of the porphyrin. For instance, in organic solvents, the formation of hydroxyaldehyde products is often the dominant degradation pathway for protoporphyrin-dimethylester. nih.gov However, in more organized environments like liposomes and cells, the yield of hydroxyaldehyde products decreases, and photooxidation tends to result in a more direct attack on the macrocycle. nih.gov These findings suggest that the degradation of this compound is also likely to proceed via oxidative pathways, with the specific products depending on the surrounding medium.

Intersystem Crossing (ISC) and Triplet State Formation

Intersystem crossing (ISC) is a photophysical process where a molecule in an excited singlet state transitions to an excited triplet state of lower energy. This process is crucial for photosensitizers, as the long-lived triplet state is primarily responsible for the generation of singlet oxygen. The efficiency of ISC is influenced by several factors, including the presence of heavy atoms. The gadolinium(III) ion, being a heavy paramagnetic metal, is expected to enhance the rate of intersystem crossing in its porphyrin complexes through spin-orbit coupling.

For a pentaazadentate porphyrin-like gadolinium(III) complex in an acidic solution (pH = 6.5), a triplet excited state lifetime of approximately 81 ns has been observed. researchgate.netrsc.org The triplet transient difference absorption spectrum for this complex shows a bleaching band around 460 nm, a narrow positive band near 450 nm, and a broad absorption extending from 480 nm into the near-IR region. researchgate.netrsc.org In a study of tetraphenylporphyrin (B126558) in acidified toluene, the quantum yield of intersystem crossing was measured to be 0.26 ± 0.05. researchgate.net

Table 1: Triplet State Properties of Porphyrin Analogues

Compound Medium Triplet State Lifetime (τ_T) Intersystem Crossing Quantum Yield (Φ_ISC) Reference
Pentaazadentate porphyrin-like Gd(III) complex Acidic Solution (pH=6.5) ~81 ns Not Reported researchgate.netrsc.org
Tetraphenylporphin diacid (H₂TPP²⁺) Toluene with Trifluoroacetic acid Not Reported 0.26 ± 0.05 researchgate.net
Zinc Tetraphenylporphyrin (ZnTPP) Benzene 1.4 ms 0.88 nih.gov

This table presents data for analogues of this compound to illustrate the range of triplet state properties observed in related compounds.

Singlet Oxygen (¹O₂) Generation Efficiency

A key function of photosensitizers in photodynamic therapy is the efficient generation of singlet oxygen (¹O₂), a highly reactive species that can induce cell death. The efficiency of this process is quantified by the singlet oxygen quantum yield (Φ_Δ), which is the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The generation of ¹O₂ occurs through energy transfer from the triplet excited state of the photosensitizer to ground-state molecular oxygen (³O₂).

Water-soluble Gd(III)-porphyrin complexes have been shown to be effective generators of singlet oxygen upon irradiation with visible light. nih.gov The singlet oxygen quantum yields for various porphyrins can vary significantly depending on the central metal ion and the peripheral substituents. For instance, the free-base tetraphenylporphyrin (TPP) exhibits a singlet oxygen quantum yield of 0.60 in dichloromethane. rsc.org The incorporation of different metal ions can either enhance or reduce this efficiency.

Table 2: Singlet Oxygen Quantum Yields (Φ_Δ) of Various Porphyrins

Compound Solvent Φ_Δ Reference
Tetraphenylporphyrin (TPP) Dichloromethane 0.60 rsc.org
Tetraphenylporphyrin (TPP) Benzene 0.66 nih.gov
Hematoporphyrin IX (free-base) Various 0.44 - 0.85 rsc.org

This table provides singlet oxygen quantum yield data for related porphyrin compounds to provide context for the expected efficiency of this compound.

pH and Environmental Sensitivity of Photophysical Properties

The photophysical properties of porphyrins can be highly sensitive to the surrounding environment, including the pH of the solution. For a pentaazadentate porphyrin-like gadolinium(III) complex, significant changes in the electronic absorption and emission spectra were observed under acidic and basic conditions. researchgate.netrsc.org

At a pH below 6.6, this complex exhibits a Soret band at approximately 449 nm and a Q-like band around 880 nm. researchgate.netrsc.org In basic conditions, the Q-like band experiences a significant blue shift to about 624 nm, while the Soret band shifts by only about 20 nm. researchgate.netrsc.org The emission properties are also pH-dependent. At pH 6.5, the emission maxima are at approximately 915 nm and 1016 nm. researchgate.netrsc.org In contrast, at pH 9.0, the emission band shifts to around 585 nm with a shoulder at 630 nm. researchgate.netrsc.org This pronounced pH sensitivity is also reflected in the compound's photochemical stability, with the basic form being much more prone to photobleaching. researchgate.netrsc.org These findings suggest that the photophysical behavior of this compound may also be tunable by altering the pH of its environment.

Table 3: pH-Dependent Spectral Properties of a Pentaazadentate Porphyrin-like Gd(III) Complex

Condition Soret Band (λ_max) Q-like Band (λ_max) Emission (λ_max) Reference
Acidic (pH < 6.6) ~449 nm ~880 nm 915 nm, 1016 nm researchgate.netrsc.org

Photosensitization Mechanisms of Gd(III) Porphyrins

The primary mechanism of photosensitization for many porphyrins, including Gd(III) complexes, is the Type II process. This process involves the following steps:

Excitation: The porphyrin (P) absorbs a photon, promoting it to an excited singlet state (¹P*).

Intersystem Crossing: The ¹P* undergoes intersystem crossing to a longer-lived excited triplet state (³P*). The presence of the paramagnetic Gd(III) ion is expected to facilitate this step.

Energy Transfer: The ³P* transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer produces highly reactive singlet oxygen (¹O₂) and returns the porphyrin to its ground state (P).

The generated singlet oxygen is a potent oxidizing agent that can react with a wide range of biological molecules, leading to cellular damage. This is the basis for the use of porphyrin photosensitizers in photodynamic therapy. Water-soluble Gd(III)-porphyrin complexes have demonstrated the ability to induce DNA cleavage upon photoirradiation, which is consistent with a photosensitization mechanism involving the generation of reactive oxygen species like singlet oxygen. nih.gov

Magnetic Properties and Spin Dynamics

Paramagnetism in Gadolinium(III) Porphyrin Complexes

The significant paramagnetism of Gd(III) complexes stems from the seven unpaired electrons in the 4f orbital. acs.org Unlike transition metals, the 4f orbitals of lanthanides like gadolinium are well-shielded by the outer 5s and 5p electrons. This shielding minimizes the quenching of the orbital angular momentum, but for Gd(III) in its 8S7/2 ground state, the orbital angular momentum (L) is zero, and the total angular momentum (J) is equal to the total spin angular momentum (S = 7/2). This lack of orbital angular momentum contribution leads to relatively long electronic relaxation times compared to other paramagnetic ions, a crucial feature for applications such as Magnetic Resonance Imaging (MRI) contrast agents. diva-portal.org

In the context of a porphyrin ligand, the Gd(III) ion typically sits (B43327) slightly out of the plane of the four coordinating nitrogen atoms, adopting a "sitting-atop" conformation due to its large ionic radius. nih.govacs.org This coordination environment influences the electronic and magnetic properties of the central ion. The interaction between the paramagnetic Gd(III) center and the extensive π-electron system of the porphyrin ring can modulate the electronic structure and relaxation dynamics of the complex. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species like Gd(III) complexes. It provides detailed information about the electronic structure, symmetry of the metal ion's environment, and interactions with nearby nuclei. rsc.orgjlu.edu.cn The EPR spectra of Gd(III) complexes are characterized by multiple transitions arising from the S = 7/2 spin state. The shape and position of these spectral lines are highly sensitive to the local environment of the Gd(III) ion.

For paramagnetic ions with a spin greater than 1/2 (S > 1/2), the different spin sublevels (MS) can have different energies even in the absence of an external magnetic field. This phenomenon is known as Zero-Field Splitting (ZFS). diva-portal.orgrsc.org ZFS arises from the interaction of the Gd(III) ion with the electric field generated by the surrounding ligands (the crystal field) and other relativistic effects. diva-portal.orgrsc.org

The ZFS is typically described by two parameters, D (the axial ZFS parameter) and E (the rhombic ZFS parameter), which quantify the magnitude of the splitting and the deviation from axial symmetry, respectively. The line shapes of Gd(III) EPR spectra are often dominated by the angle-dependent ZFS term in the spin Hamiltonian. rsc.org For Gd(III) complexes, which have a half-integer spin, Kramers' theorem predicts that the energy levels will be pairwise degenerate in a zero magnetic field. rsc.org The central |−1/2⟩ ↔ |+1/2⟩ transition is often narrower than other transitions because it is only broadened by ZFS to the second order, while other transitions are broadened to the first order. rsc.org

Detailed multifrequency EPR studies on various Gd(III) complexes have allowed for the precise determination of their ZFS parameters. While data for Gd(III)meso-Tetraphenylporphineacetate is unavailable, the table below presents ZFS parameters for several other Gd(III) complexes, illustrating the typical range of these values. rsc.orgrsc.orgresearchgate.net

Gd(III) ComplexD (MHz)&sigma;D (MHz)Reference
Gd-NO3Pic485 &plusmn; 20155 &plusmn; 37 rsc.org
Gd-DOTA/Gd-maleimide-DOTA-714 &plusmn; 43328 &plusmn; 99 rsc.org
iodo-(Gd-PyMTA)/MOMethynyl-(Gd-PyMTA)1213 &plusmn; 60418 &plusmn; 141 rsc.org
Gd-TAHA1361 &plusmn; 69457 &plusmn; 178 rsc.org
iodo-Gd-PCTA- jstr.org.in1861 &plusmn; 135467 &plusmn; 292 rsc.org
Gd-PyDTTA1830 &plusmn; 105390 &plusmn; 242 rsc.org

Hyperfine coupling is the interaction between the magnetic moment of the unpaired electrons and the magnetic moments of nearby atomic nuclei. This interaction provides valuable information about the distribution of the electron spin density and the nature of the chemical bonds. Theoretical investigations, often using Density Functional Theory (DFT), are employed to calculate Hyperfine Coupling Constants (HFCCs) for Gd(III) complexes, particularly for nuclei in the inner coordination sphere, such as the oxygen of coordinated water molecules. nih.gov

For instance, in studies of water-soluble Gd(III)-porphyrin complexes designed for MRI applications, the scalar coupling constant (A/ħ) between the Gd(III) electron spin and the protons of a coordinated water molecule is a key parameter. In one such study of a Gd(III)-porphyrin with carboxylate anchors, a value of A/ħ = -3.4 MHz was calculated, which falls within the typical range for Gd(III) chelates. nih.gov DFT calculations have shown that the isotropic 17O HFCCs (Aiso) for inner-sphere water molecules in various Gd(III) complexes typically fall in the range of 0.40-0.56 MHz. nih.gov These values are highly sensitive to the Gd-O distance and the orientation of the water molecule. nih.gov

SQUID Magnetometry for Magnetic Exchange Coupling Investigations

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure magnetic properties of materials. It is particularly useful for studying the magnetic susceptibility of paramagnetic complexes as a function of temperature and applied magnetic field. These measurements can reveal the nature and strength of magnetic exchange interactions between paramagnetic centers within a molecule or between molecules in a crystal lattice.

While ferromagnetic coupling is more common in Gd(III)-radical systems, antiferromagnetic interactions, where adjacent spins align in opposite directions, have also been observed. Such coupling typically occurs through a bridging ligand that mediates the interaction between two spin centers. SQUID magnetometry is the primary technique to investigate these phenomena. By measuring the magnetic susceptibility (χ) as a function of temperature (T), a characteristic decrease in the χT product upon cooling is observed for antiferromagnetically coupled systems. This indicates a stabilization of the lower-spin ground state at lower temperatures. Although not specific to a porphyrin complex, a notable example of strong antiferromagnetic coupling was reported for a gadolinium(III) semiquinonato complex, demonstrating that such interactions are possible for Gd(III).

Molecular Rulers for Inter-Ion Distance Measurements

Gd(III) complexes, including porphyrin derivatives, are increasingly being utilized as "molecular rulers" to measure nanometer-scale distances in biomolecules and synthetic molecular assemblies. nih.gov This is achieved using pulsed EPR techniques like Double Electron-Electron Resonance (DEER) or Relaxation Induced Dipolar Modulation Enhancement (RIDME). arxiv.org These methods measure the dipolar interaction between two paramagnetic Gd(III) centers, which is dependent on the distance between them.

The use of this compound as a molecular ruler would involve attaching two of these complexes to specific sites on a macromolecule. The relatively rigid structure of the tetraphenylporphyrin (B126558) backbone is advantageous for creating a well-defined distance between the Gd(III) ions.

Studies on specifically designed Gd(III) rulers have demonstrated the feasibility of measuring distances ranging from 2 to 8 nm. rsc.org For example, DEER measurements on Gd-rulers with Gd-PyMTA complexes have successfully determined distances up to 8.3 nm, with the potential to reach up to 9.4 nm. rsc.org The accuracy of these measurements allows for the detailed structural characterization of biomolecular assemblies. rsc.org

Table 2: Inter-Ion Distance Measurements Using Gd(III)-Based Molecular Rulers

Ruler System Technique Measured Distance (nm) Reference
Gd-ruler-2.1 RIDME 2.1 arxiv.org
Gd-ruler-3.0 RIDME 3.0 arxiv.org

Note: This table showcases the capabilities of Gd(III)-based molecular rulers using different complex systems, as specific data for this compound is not available.

The choice of the Gd(III) complex is critical for the success of these measurements. Factors such as the zero-field splitting (ZFS) of the Gd(III) ion can impact the accuracy of the distance determination, particularly for shorter distances. rsc.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Gd(III) Porphyrinates

Density Functional Theory (DFT) has become a important method for investigating the properties of metalloporphyrins, offering a balance between computational cost and accuracy.

The electronic structure of metalloporphyrins can be described by Gouterman's four-orbital model, which considers the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1). umb.edu DFT calculations can predict the energies and compositions of these orbitals, which are crucial for understanding the electronic absorption spectra.

ParameterPredicted Value/CharacteristicReference Compound
Coordination GeometryPyramidal ("Sitting-atop")General Gd(III) Porphyrins nih.gov
Gd-N Bond Distance (Å)~2.48Gd(tpp)(acac) researchgate.net
Gd-O (acetate) Bond Distance (Å)~2.38Gd(tpp)(acac) researchgate.net

Frontier Molecular Orbital (FMO) analysis provides critical insights into the reactivity and electronic properties of molecules. acs.orgyoutube.com For metalloporphyrins, the FMOs are typically dominated by the π-system of the porphyrin ring. osf.io The HOMO and HOMO-1 are often of a1u and a2u symmetry, while the LUMO and LUMO+1 are a degenerate pair of eg symmetry in idealized D4h symmetry. researchgate.net The relative ordering and energy gap between the HOMO and LUMO are key determinants of the molecule's electronic transitions and redox behavior. In Gd(III)meso-Tetraphenylporphineacetate, the presence of the Gd(III) ion and the acetate (B1210297) ligand will perturb these orbitals, but the general features of the porphyrin π-system are expected to be preserved. The specific energies would require dedicated DFT calculations.

OrbitalSymmetry (Idealized)General Description
LUMO/LUMO+1egPorphyrin π* orbitals
HOMO/HOMO-1a1u, a2uPorphyrin π orbitals

Theoretical Investigations of Coordination Modes and Stability

The large size of the Gd(III) ion presents unique challenges for coordination within the porphyrin macrocycle, often leading to lower stability compared to complexes with smaller metal ions. nih.gov Theoretical studies can explore different coordination modes, including the binding of axial ligands like acetate. The coordination of the acetate ligand is expected to stabilize the "sitting-atop" conformation of the Gd(III) ion. Computational models can also be used to investigate the stability of the complex, for instance, by calculating the binding energy of the Gd(III) ion to the porphyrin and acetate ligands. The nature of the axial ligand can significantly influence the electronic properties and stability of the metalloporphyrin complex. wikipedia.org

Simulation of Spectroscopic Data (e.g., UV-Vis, EPR)

Computational methods can simulate spectroscopic data, providing a means to interpret experimental results and to predict the spectra of new compounds.

UV-Vis Spectra: The UV-Vis spectrum of metalloporphyrins is characterized by an intense Soret band (or B band) around 400-420 nm and weaker Q bands in the 500-600 nm region. umb.edu Time-dependent DFT (TD-DFT) is a common method used to simulate these spectra by calculating the electronic transition energies and oscillator strengths. nih.gov These transitions primarily arise from π-π* transitions within the porphyrin ring, as described by the Gouterman's four-orbital model. umb.edu

EPR Spectra: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like Gd(III) (S=7/2). The simulation of Gd(III) EPR spectra is complex due to the high spin state and the effects of zero-field splitting (ZFS). acs.orgrsc.org The ZFS is described by the axial (D) and rhombic (E) parameters, which can be determined from high-frequency EPR studies and computational simulations. nih.govresearchgate.netresearchgate.net These simulations can help to elucidate the electronic structure and coordination environment of the Gd(III) ion.

Advanced Computational Approaches for Spin Dynamics and Relaxation Properties

The paramagnetic properties of Gd(III) complexes are of great interest, particularly for applications in magnetic resonance imaging (MRI). Advanced computational methods are employed to study the spin dynamics and relaxation properties of these complexes. Molecular dynamics (MD) simulations can be used to model the motion of the complex in solution, which influences the relaxation rates. nih.gov Quantum chemical calculations can be used to determine the parameters that govern spin relaxation, such as the ZFS tensor. acs.org For Gd(III) complexes, processes like Raman relaxation can play a significant role in the spin dynamics, and these can be investigated through theoretical models. acs.orgunifi.it

Hirschfeld Surface Analysis for Intermolecular Interactions

Hirschfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. lupinepublishers.comnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, one can identify and analyze various non-covalent interactions, such as hydrogen bonds and π-π stacking. For this compound, Hirschfeld analysis could reveal how the molecules pack in the solid state and the nature of the interactions between the phenyl rings, the porphyrin core, and the acetate ligands of neighboring molecules. Studies on similar meso-tetratolylporphyrins have shown the utility of this method in understanding their crystal packing, which is often governed by a combination of C-H···π and π-π interactions. worldscientific.com

Interaction TypeExpected Contribution
H···HHigh
C···H/H···CSignificant
O···H/H···OModerate (involving acetate)
C···C (π-π stacking)Possible

Advanced Applications in Chemical Sciences

Catalysis and Photocatalysis

The robust structure and rich redox chemistry of porphyrin-based complexes make them versatile catalysts. The incorporation of a Gd(III) ion modulates the electronic properties of the tetraphenylporphyrin (B126558) macrocycle, influencing its catalytic activity in various transformations.

Gd(III) porphyrinates are being explored for their potential in light-driven chemical reactions, including the challenging reduction of carbon dioxide (CO₂). While research on Gd(III)meso-Tetraphenylporphineacetate itself is specific, studies on analogous Gd(III) complexes provide insight into their photocatalytic capabilities. For instance, a dinuclear Gd(III) complex has demonstrated excellent catalytic activity in the photocatalytic reduction of CO₂ under UV-vis light irradiation. mdpi.com After three hours of reaction, this complex was able to convert CO₂ into valuable products like carbon monoxide (CO) and methane (B114726) (CH₄). mdpi.com

The catalytic performance of such complexes highlights the role of the Gd(III) center in facilitating key steps of the reaction mechanism. The process typically involves the absorption of light by the porphyrin ligand, which acts as a photosensitizer, followed by electron transfer events that activate the CO₂ molecule. The environment of the Gd(III) catalytic center is considered vital to its activity and product selectivity. mdpi.com

Photocatalytic CO₂ Reduction by a Dinuclear Gd(III) Complex
ProductYield (after 3 hours)Selectivity
Carbon Monoxide (CO)22.1 μmol/g78.5%
Methane (CH₄)6.0 μmol/g-

In addition to reduction reactions, Gd(III) complexes have shown promise in selective oxidation catalysis. The oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) is a key transformation in organic synthesis, and Gd(III) complexes can serve as effective catalysts for this process. Research on a specific binuclear Gd(III) complex demonstrated notable catalytic performance in this reaction.

Under optimized conditions, the catalyst was able to achieve a significant yield of benzaldehyde. The study also highlighted the stability and reusability of the catalyst, which could be recycled for multiple runs without a discernible drop in catalytic activity, an important factor for practical applications.

The function of Gd(III) porphyrinates in catalysis is fundamentally linked to their properties as redox catalysts. The porphyrin macrocycle itself is a redox-active ligand, capable of both accepting and donating electrons. The central Gd(III) ion, while having a stable +3 oxidation state due to its f⁷ electronic configuration, influences the redox potentials of the porphyrin ring. This modulation of the electronic structure is crucial for the catalyst's ability to mediate electron transfer between substrates. chemrxiv.org

In a typical catalytic cycle, the metalloporphyrin may be oxidized or reduced to generate a high-energy intermediate. This intermediate then reacts with the substrate, transferring electrons to effect the desired transformation before the catalyst is regenerated. The combination of the porphyrin's π-system and the properties of the coordinated metal ion allows for fine-tuning of these redox properties to target specific chemical reactions. chemrxiv.orgaip.org

Materials Science

The integration of this compound and related compounds into functional materials is an expanding area of research, driven by their unique optical, electronic, and magnetic properties.

Gd(III) porphyrins exhibit distinct photophysical properties that make them attractive for the design of luminescent materials. researchgate.net Due to the heavy atom effect of the gadolinium ion, these complexes can display strong phosphorescence at room temperature. optica.org The paramagnetic nature of Gd(III) enhances the rate of intersystem crossing from the excited singlet state to the triplet state of the porphyrin ligand. optica.org

This property leads to characteristic near-infrared (NIR) phosphorescence from the triplet state of the porphyrinate ligand. researchgate.net The electronic spectra of these complexes often show a very characteristic vibronic-structured emission. researchgate.net These luminescent properties are sensitive to the local environment, such as the presence of oxygen, suggesting potential applications in optical sensing. optica.orgresearchgate.net The ability to tune the electronic and optical properties by modifying the porphyrin structure or the axial ligands provides a pathway for creating tailored materials for optoelectronic applications. aip.org

Luminescence Properties of Gd(III)-Porphyrin Complexes
PropertyObservationUnderlying Mechanism
FluorescenceWeak-
PhosphorescenceStrong, even at room temperatureEnhanced intersystem crossing due to Gd(III) paramagnetism (heavy atom effect)
Emission SpectrumCharacteristic NIR emission with vibronic structureEmission from the triplet state of the porphyrin ligand
Oxygen SensitivityPhosphorescence is strongly quenched by oxygenEnergy transfer from the porphyrin triplet state to molecular oxygen

The development of spintronics, a field that utilizes the spin of electrons in addition to their charge, requires materials with controllable magnetic properties at the molecular level. Lanthanide-based single-molecule magnets (SMMs) are of particular interest for their potential use in quantum information processing and high-density data storage. rsc.org The introduction of paramagnetic metal centers like Gd(III) into π-conjugated systems such as porphyrins is a promising strategy for engineering spintronic materials. nih.govacs.org

Gd(III) is an ideal candidate for this purpose due to its high, isotropic spin (S = 7/2) and orbitally non-degenerate ground state. nih.gov When incorporated into porphyrin arrays, Gd(III) centers can interact through the conjugated π-system of the ligands. Studies on linked gadolinium porphyrin dimers have revealed intramolecular antiferromagnetic exchange coupling between the Gd(III) centers. nih.gov Such magnetic coupling is essential for creating multi-qubit systems for quantum computing.

Furthermore, Gd(III) complexes have been shown to exhibit long phase-memory times, a critical parameter that determines the timescale over which quantum information can be preserved and manipulated. nih.gov The combination of a robust, planar porphyrin ligand with the high spin of the Gd(III) ion provides a versatile platform for designing next-generation molecular spintronic devices. rsc.orgnih.gov

Porphyrin-Based Framework Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

Porphyrins and metalloporphyrins are highly effective building blocks for the construction of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comnih.gov Their rigid, planar geometry and the potential for functionalization at the meso-positions make them ideal candidates for creating robust, high-surface-area structures. mdpi.comresearchgate.net These frameworks are synthesized by linking molecular building blocks through strong bonds to form extended, ordered networks. mdpi.comgoogle.com

While specific literature detailing the incorporation of this compound into MOFs or COFs is not abundant, the use of the core structure, tetraphenylporphyrin (TPP), and its other metallated derivatives (e.g., with Zn, Fe, Cu) is well-established. researchgate.netresearchgate.netrsc.org These porphyrin units can act as the struts or linkers within the framework, coordinating with metal ions or clusters (in MOFs) or bonding covalently with other organic linkers (in COFs). mdpi.comnih.gov

The general strategies for constructing porphyrin-based frameworks include:

Porphyrinic MOFs: The porphyrin molecule, functionalized with coordinating groups like carboxylates or pyridyls, acts as the organic linker that connects to metal-based secondary building units (SBUs). mdpi.comresearchgate.net

Porphyrin@MOFs: Pre-formed porphyrin molecules are encapsulated within the pores of a host MOF, either during (in situ) or after (post-synthetic) the framework's synthesis. mdpi.com

Porphyrin-based COFs: Porphyrin units with reactive peripheral groups (like amines or aldehydes) are linked covalently, often through Schiff base reactions, to form a fully organic, crystalline, porous polymer. researchgate.netgoogle.comrsc.org

The presence of the Gd(III) ion in the porphyrin core offers the potential to impart unique magnetic and luminescent properties to the resulting framework material, opening avenues for applications in areas such as dual-modal imaging contrast agents or advanced sensors.

Optical Sensing Applications

The distinct luminescence properties of gadolinium(III) porphyrins make them highly suitable for developing advanced optical sensors. frontierspecialtychemicals.com The Gd(III) ion, being a lanthanide, influences the photophysical pathways of the porphyrin macrocycle, notably enhancing phosphorescence, which is sensitive to the local environment.

Gd(III) porphyrins are effective probes for optical oxygen sensing. This application is based on the principle that the triplet-state phosphorescence of the porphyrin is efficiently quenched by molecular oxygen. The mechanism involves energy transfer from the excited triplet state of the porphyrin to ground-state triplet oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂) and the non-radiative decay of the porphyrin to its ground state. This quenching effect leads to a decrease in both the intensity and the lifetime of the phosphorescence signal, which can be correlated to the concentration of oxygen.

A sophisticated approach involves ratiometric sensing, where two different emission signals from the same molecule are compared. In the case of certain Gd(III) porphyrins, the compound can exhibit both red fluorescence from the S₁ → S₀ transition and near-infrared (NIR) phosphorescence from the T₁ → S₀ transition. The fluorescence signal is typically stable and insensitive to oxygen, while the phosphorescence is highly sensitive. By measuring the ratio of the phosphorescence intensity to the fluorescence intensity, a self-calibrated and more reliable measurement of oxygen concentration can be achieved, as this ratio is independent of probe concentration or fluctuations in excitation light intensity.

Luminescent molecular thermometers provide a non-invasive method for measuring temperature with high spatial resolution. acs.org The emission properties of many luminescent materials, including lanthanide complexes, are temperature-dependent. rsc.orgnih.gov This dependency can be harnessed for optical thermometry.

For lanthanide-containing compounds like this compound, a common technique is the Luminescence Intensity Ratio (LIR) method. nih.gov This approach is particularly effective for systems that exhibit dual emission from two closely spaced, thermally coupled excited states. As the temperature changes, the relative populations of these two states shift according to the Boltzmann distribution, leading to a predictable change in the intensity ratio of their respective emission bands.

While specific studies on this compound for thermometry are limited, related systems demonstrate the principle. For instance, complexes containing both Gadolinium(III) and Europium(III) have been shown to be high-sensitivity temperature sensors in the physiological range. nih.gov Another approach, demonstrated with lutecium porphyrins, uses the intensity ratio between the temperature-dependent phosphorescence and the more stable fluorescence to measure temperature. acs.org Given that Gd(III) porphyrins also exhibit both fluorescence and phosphorescence, this ratiometric approach is a viable strategy for developing optical thermometers based on this class of compounds.

Table 1: Principles of Optical Sensing Applications

Application Principle Measured Parameter Advantage of Gd(III) Porphyrin
Oxygen Sensing Phosphorescence Quenching Decrease in phosphorescence intensity/lifetime Strong phosphorescence; enables ratiometric sensing with simultaneous fluorescence.
Optical Thermometry Luminescence Intensity Ratio (LIR) Ratio of two temperature-dependent emission bands Possesses multiple emission pathways (fluorescence, phosphorescence) sensitive to temperature.

Photoactive Systems

The interaction of this compound with light can initiate potent chemical and biological effects. The central heavy gadolinium atom plays a crucial role in modulating the excited-state dynamics of the porphyrin ring, making it an efficient photoactive compound.

A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. Porphyrins are a well-known class of photosensitizers used in applications like Photodynamic Therapy (PDT), a non-invasive cancer treatment. nih.govchemrxiv.org In PDT, a photosensitizer is administered and accumulates in target tissue. Upon irradiation with light of a specific wavelength, the photosensitizer is excited and transfers its energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cell death. chemrxiv.orgrsc.org

The efficiency of a photosensitizer is largely dependent on its ability to populate its long-lived triplet excited state. The heavy Gd(III) ion in the porphyrin core significantly enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁) via the heavy-atom effect. acs.org This leads to a high quantum yield of the triplet state, which is essential for efficient singlet oxygen generation. nih.gov Various water-soluble Gd(III)-porphyrin complexes have been developed and shown to be effective photosensitizers, demonstrating significant singlet oxygen quantum yields and phototoxicity against cancer cells upon light irradiation. nih.govnih.govnih.gov

Table 2: Key Properties of Gd(III)-Porphyrin Photosensitizers

Property Mechanism Significance in PDT
Strong Light Absorption Extended π-conjugated porphyrin macrocycle Efficiently captures light energy (photons).
High Triplet State Yield Heavy-atom effect of Gd(III) enhances intersystem crossing (S₁→T₁) Maximizes the population of the excited state responsible for energy transfer to O₂.
Efficient ¹O₂ Generation Energy transfer from the porphyrin triplet state to ground state O₂ ¹O₂ is the primary cytotoxic agent that destroys target cells.
Photostability Robust porphyrin structure Resists degradation during irradiation, allowing for sustained ROS production.

The highly reactive singlet oxygen generated by photoactivated Gd(III)-porphyrin photosensitizers can induce damage to a variety of biomolecules, including DNA. This forms the basis for their photoinduced DNA cleavage activity. mdpi.com When a photosensitizer is in proximity to DNA, irradiation with light leads to the local production of ¹O₂, which can oxidize the DNA bases, particularly guanine, leading to strand scission. nih.govresearchgate.net

Studies on water-soluble Gd(III)-porphyrin complexes have demonstrated significant, irradiation-time-dependent DNA cleavage of supercoiled plasmid DNA. nih.gov The mechanism was confirmed to involve reactive oxygen species, as the process could be monitored using ROS-specific probes. nih.gov This ability to damage DNA upon illumination is a key component of the photocytotoxicity observed in PDT and highlights the potential of these compounds in developing light-activated therapeutic agents. mdpi.com

Bio-imaging Contrast Enhancement (Fundamental Mechanisms)

The application of Gadolinium(III) meso-tetraphenylporphine acetate (B1210297), herein referred to as Gd(III)TPP-OAc, in bio-imaging is centered on its potent capabilities as a contrast agent, particularly for Magnetic Resonance Imaging (MRI). The fundamental mechanism of contrast enhancement lies in the paramagnetic properties of the gadolinium(III) ion and the unique molecular structure of the porphyrin macrocycle to which it is chelated.

The Gd(III) ion possesses seven unpaired electrons, making it highly paramagnetic. When placed in a strong magnetic field, such as that in an MRI scanner, the Gd(III) ion creates a fluctuating local magnetic field. This local field interacts with the magnetic moments of surrounding water protons. This interaction provides an efficient pathway for the protons to relax back to their equilibrium state after being excited by the radiofrequency pulses used in MRI. The rate at which the protons relax is a key determinant of the MRI signal intensity.

Specifically, Gd(III)TPP-OAc influences the longitudinal (T1) and transverse (T2) relaxation times of water protons. A shorter T1 relaxation time results in a brighter signal on T1-weighted images, which is the primary mode of contrast enhancement for gadolinium-based contrast agents. The effectiveness of a contrast agent in shortening the T1 relaxation time is quantified by its relaxivity (r1), measured in units of mM⁻¹s⁻¹. A higher r1 value indicates a more potent T1 contrast agent.

The porphyrin macrocycle in Gd(III)TPP-OAc plays a crucial role in modulating the relaxivity of the complex. The rigidity of the porphyrin structure influences the rotational correlation time (τR) of the molecule. A longer τR, which can be achieved with larger, more slowly tumbling molecules, generally leads to a higher relaxivity. By attaching the Gd(III) ion to a bulky porphyrin, the tumbling rate of the complex in solution is slowed down, thereby enhancing its interaction with water molecules and increasing the r1 value. acs.org

Furthermore, the structure of the porphyrin ligand can be modified to influence the number of water molecules in the inner coordination sphere of the Gd(III) ion (q) and their exchange rate (τm) with the bulk water. While Gd(III)TPP-OAc itself does not have inner-sphere water molecules due to the strong coordination of the porphyrin, derivatives can be designed to incorporate them. However, even without direct inner-sphere water coordination, the complex can still enhance proton relaxation through outer-sphere mechanisms, where water molecules in close proximity to the complex are influenced by its paramagnetic field.

The following table summarizes the relaxivity values of some representative gadolinium-based contrast agents, illustrating the enhanced efficacy of porphyrin-based structures.

Compound/Complexr1 Relaxivity (mM⁻¹s⁻¹)Magnetic Field (T)Notes
Gd-DTPA4.3 ± 0.41.5Clinically used small-molecule agent. uzh.ch
Gd-DOTA3.9 ± 0.21.5Clinically used small-molecule agent. uzh.ch
Porphyrin-Gd(DTTA) Conjugate43.70.47High relaxivity attributed to molecular rigidity. acs.org
Gd(TPyP)-Chitosan Nanoparticles38.353.0Enhanced relaxivity due to nanoparticle formulation. nih.gov

These findings underscore the fundamental principles governing the contrast enhancement capabilities of Gd(III)TPP-OAc. The combination of the inherent paramagnetism of the Gd(III) ion with the structural and electronic properties of the tetraphenylporphine macrocycle provides a powerful platform for the development of highly effective MRI contrast agents. The ability to chemically modify the porphyrin structure offers further opportunities to fine-tune the relaxivity and other physicochemical properties for optimized bio-imaging applications.

Q & A

Q. What statistical approaches validate the reproducibility of spectroscopic data for this compound?

  • Methodology : Apply principal component analysis (PCA) to UV-Vis/ESR datasets. Bootstrap resampling (1,000 iterations) calculates confidence intervals for extinction coefficients or g-factors. Outlier detection (Grubbs’ test) ensures data integrity .

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